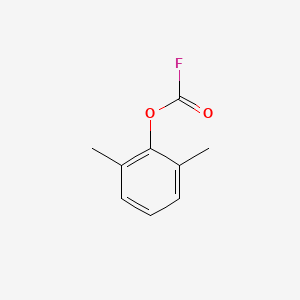

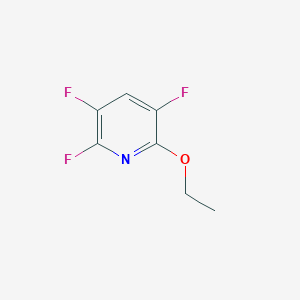

2-Chloro-5-isopropylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Tetranuclear Orthometalated Complexes for Anticancer Properties

A study by Quiroga et al. (1998) explored the creation of tetranuclear orthometalated complexes of Pd(II) and Pt(II) derived from p-isopropylbenzaldehyde thiosemicarbazone. These complexes demonstrated significant anticancer properties, including cytotoxic activity in tumor lines resistant to cisplatin (cis-DDP), and the ability to form DNA interhelical cross-links, suggesting their potential in cancer treatment (Quiroga et al., 1998).

Binuclear Chloro-Bridged Palladated and Platinated Complexes

Another study by Quiroga et al. (1998) synthesized novel dimeric chloro-bridged complexes from p-isopropylbenzaldehyde thiosemicarbazone. These compounds exhibited in vitro antitumor activity against various human and murine cell lines, including those resistant to cisplatin. The analysis suggested their role in forming DNA interhelical cross-links, contributing to their mechanism of action (Quiroga et al., 1998).

Aldol Condensation Catalysis

Vrbková et al. (2015) investigated the aldol condensation of 4-isopropylbenzaldehyde and propanal using functionalized MCM-41 as a catalyst. This study highlights the catalyst's effectiveness and efficiency in producing forcyclamenaldehyde, with a yield significantly higher than homogeneous catalysis with H2SO4 (Vrbková et al., 2015).

C-H…O=C and C-H…H-C Interactions Study

Schaefer and Cox (1991) explored the interactions in the side chains of 2-isopropylbenzaldehyde, providing insights into the molecular conformations and chemical shifts of various protons, contributing to the understanding of molecular structure and behavior (Schaefer & Cox, 1991).

Tyrosinase Inhibitors from Cumin

Kubo and Kinst-Hori (1998) identified cuminaldehyde (p-isopropylbenzaldehyde) as a potent mushroom tyrosinase inhibitor from cumin. This derivative significantly inhibited the oxidation of l-3,4-dihydroxyphenylalanine (l-DOPA) by mushroom tyrosinase, showcasing potential applications in enzymatic inhibition (Kubo & Kinst-Hori, 1998).

Safety And Hazards

特性

IUPAC Name |

2-chloro-5-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNIYZJCQMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isopropylbenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)